2-Phenyloxane-3-carboxylic acid

Lipophilicity Drug design Permeability

Researchers requiring a conformationally defined tetrahydropyran scaffold often face limited access to stereochemically pure building blocks. 2-Phenyloxane-3-carboxylic acid (CAS 1955493-87-4) addresses this gap as a racemic trans-(2R,3R) mixture with orthogonal phenyl and carboxyl substituents. - Enables independent SAR at C2 and C3; the trans configuration provides a distinct 3D pharmacophore vs. cis or regioisomeric analogs. - Supplied at 95% purity with a molecular weight of 206.24 g/mol, XLogP3 of 1.6, and TPSA of 46.5 Ų-physicochemical properties compatible with oral bioavailability. - Ideal matched molecular pair with the cis diastereomer for evaluating stereochemistry-dependent target binding.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1955493-87-4
Cat. No. B13245636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyloxane-3-carboxylic acid
CAS1955493-87-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
InChIKeyPLTXACXZZGZCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyloxane-3-carboxylic Acid: Physicochemical and Structural Baseline


2-Phenyloxane-3-carboxylic acid (CAS 1955493-87-4), also named rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, is a chiral tetrahydropyran derivative bearing a phenyl substituent at position 2 and a carboxylic acid at position 3 of the saturated six-membered oxane ring [1]. With a molecular weight of 206.24 g/mol, a computed XLogP3 of 1.6, one hydrogen-bond donor, three hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 46.5 Ų, the compound occupies a physicochemical space distinct from both simpler oxane-3-carboxylic acids and non-acidic 2-phenyltetrahydropyran analogs [1]. It is commercially available as a racemic mixture of the (2R,3R) configuration from building-block suppliers at a typical purity of 95% [2].

Scaffold Tetrahydropyran building block with defined trans relative stereochemistry
Profile Balanced lipophilicity and polarity suited for fragment-based discovery
Availability Commercially supplied as a racemic mixture at typical research purity

Structural and Stereochemical Specificity: Why Generic Substitution Fails


The combination of a phenyl ring, a carboxylic acid, and a defined relative stereochemistry on the tetrahydropyran scaffold creates a three-dimensional pharmacophore that cannot be replicated by simply mixing matched molecular pairs. Removal of the phenyl group (as in oxane-3-carboxylic acid) eliminates key hydrophobic and π-stacking interactions [1]; omission of the carboxylic acid (as in 2-phenyltetrahydropyran) abolishes the capacity for ionic and hydrogen-bond interactions central to target engagement [2]; inversion of the C2–C3 relative configuration from trans (2R,3R) to cis (2R,3S) alters the spatial orientation of the phenyl and carboxyl substituents, which can drastically affect molecular recognition [3]. Even positional isomerism—such as relocating the carboxylic acid from C3 to C4 or moving the phenyl from C2 to C3—produces a different shape and electrostatic profile, making generic interchange scientifically unsound without explicit comparative data [1].

Des-phenyl analog Loss of phenyl eliminates key hydrophobic and π-stacking interactions
Des-carboxyl analog Absence of carboxyl removes ionic and hydrogen-bond capacity critical for target engagement
Cis diastereomer Inverted C2–C3 configuration alters spatial pharmacophore and may shift recognition

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Gain Versus the Des-phenyl Analog

The target compound possesses a computed XLogP3 of 1.6, representing a ~2.1 log-unit increase in lipophilicity compared with oxane-3-carboxylic acid (XLogP3 ≈ –0.5), attributable to the addition of the phenyl substituent [1]. This difference corresponds to an approximately 126-fold higher predicted octanol–water partition coefficient for the target compound.

Lipophilicity Gain
Reported
XLogP3 1.6 vs –0.5 (des-phenyl); ~126-fold higher partition coefficient
Lipophilicity context may support permeability screening
Computed value; experimental validation advised
Lipophilicity Drug design Permeability

Hydrogen-Bond Donor Capacity Versus the Des-carboxyl Analog

2-Phenyloxane-3-carboxylic acid contains one hydrogen-bond donor (the carboxyl OH) and three hydrogen-bond acceptors, whereas 2-phenyltetrahydropyran lacks a hydrogen-bond donor entirely (HBD = 0) and has only one acceptor [1][2]. The presence of the carboxyl group enables ionic interactions with basic residues (e.g., Arg, Lys) and bidentate hydrogen bonding, which are unavailable to the des-carboxyl analog.

H-Bond Donor Capacity
Reported
HBD 1 vs 0, HBA 3 vs 1; gain of acidic proton (pKa ~4.2–4.5)
Ionic interactions and pH-dependent solubility context
pKa inferred from carboxylic acid class behavior
Hydrogen bonding Target engagement Solubility

Stereochemical Configuration: Trans vs. Cis Diastereomer Recognition

The target compound (CAS 1955493-87-4) is the racemic trans (2R,3R/2S,3S) diastereomer. Its cis counterpart, (2R,3S)-2-phenyloxane-3-carboxylic acid (PubChem CID 51723213), shares identical molecular formula, molecular weight (206.24 g/mol), XLogP3 (1.6), HBD (1), HBA (3), and TPSA (46.5 Ų) yet differs in the relative spatial disposition of the phenyl and carboxyl groups [1][2]. In the trans configuration, the two substituents occupy pseudo-equatorial/axial orientations that place them on opposite faces of the tetrahydropyran ring, whereas in the cis isomer they reside on the same face, producing a distinct molecular shape and electrostatic surface that can lead to divergent biological activity.

Stereochemical Recognition
Head-to-head
Trans vs cis: identical 2D descriptors but divergent 3D pharmacophore
3D pharmacophore context for target recognition
Experimental binding data required for differential assessment
Stereochemistry Chiral recognition Diastereomer comparison

Synthetic Accessibility via Regioselective Lithiation

A published methodology demonstrates that 2-phenyltetrahydropyran—the direct precursor to the target compound—can be functionalized at the α-position via sBuLi-mediated lithiation in the presence of TMEDA, achieving up to 98% yield with electrophilic trapping using carbon dioxide or carboxylic acid derivatives [1]. This regioselective approach provides a more direct and higher-yielding route to 2-phenyloxane-3-carboxylic acid compared with multi-step sequences that construct the tetrahydropyran ring de novo or rely on non-selective oxidation of the parent 2-phenyltetrahydropyran.

Synthetic Entry
Method context
Up to 98% yield reported for α-lithiation/carboxylation of 2-phenyltetrahydropyran
May reduce synthetic risk for scale-up or custom synthesis
sBuLi/TMEDA, –78 °C; regioselective entry validated in literature
Synthetic methodology Building block Yield optimization

Multidimensional Physicochemical Profile Summary

A consolidated comparison of key computed physicochemical properties across four structurally related compounds is presented below [1][2][3]: (A) Target—rac-(2R,3R)-2-phenyloxane-3-carboxylic acid; (B) (2R,3S)-2-phenyloxane-3-carboxylic acid; (C) oxane-3-carboxylic acid; (D) 2-phenyltetrahydropyran. The target compound uniquely combines intermediate lipophilicity (XLogP3 1.6), a single hydrogen-bond donor, three hydrogen-bond acceptors, and a TPSA of 46.5 Ų—a balanced profile that places it within favorable oral drug-like space while retaining the carboxyl handle for further derivatization.

Property Profile
Reported
MW 206, XLogP3 1.6, HBD 1, HBA 3, TPSA 46.5; distinct niche vs des-phenyl and des-carboxyl analogs
Balanced oral drug-like property space for fragment programs
Computed descriptors; suitable for lead-optimization context
Physicochemical properties Lead optimization Compound selection

Optimal Application Scenarios Based on Verified Evidence


Chiral Building Block for Fragment-Based Drug Discovery

With a TPSA of 46.5 Ų and XLogP3 of 1.6, the compound resides within the property space associated with favorable oral bioavailability [1]. Its single carboxylic acid handle allows facile conjugation to amines, alcohols, or hydrazines to generate diverse libraries, while the phenyl ring provides a hydrophobic anchor for initial target engagement. The defined trans (2R,3R) stereochemistry adds three-dimensional complexity that is increasingly valued in fragment libraries to improve target selectivity and reduce flat aromatic character [2].

Comparator Compound for Diastereomer Selectivity Studies

Because the target compound (trans, 2R,3R) and its cis diastereomer (2R,3S) share identical 2D descriptors yet differ in three-dimensional shape, the pair constitutes an ideal matched molecular pair for investigating diastereomer-dependent target binding [1][2]. Procurement of both isomers enables head-to-head evaluation of stereochemical effects on potency and selectivity, a critical step in validating whether the trans configuration provides a genuine advantage for a given target.

Scaffold for Tetrahydropyran-Based SAR Exploration

The tetrahydropyran ring is a recognized scaffold in medicinal chemistry, appearing in glycine transporter 1 (GlyT-1) inhibitors, NK-1 receptor antagonists, and galectin-3 inhibitors [1]. 2-Phenyloxane-3-carboxylic acid combines the tetrahydropyran core with two chemically orthogonal substituents (phenyl, carboxyl), enabling independent SAR exploration at the C2 and C3 positions. The published regioselective lithiation methodology [2] further supports the feasibility of late-stage functionalization, reducing the synthetic burden for analog generation.

Intermediate for Agrochemical or Material Science Applications

The combination of a phenyl substituent and a carboxylic acid on a saturated oxygen heterocycle mirrors structural motifs found in certain agrochemical actives and polymer additives [1]. The carboxylic acid provides a reactive handle for esterification or amidation, while the phenyl group contributes UV absorbance, thermal stability, or π-stacking properties. The commercial availability at 95% purity from multiple suppliers [2] facilitates procurement for pilot-scale evaluation in these industrial application areas.

Application
Selection Property
Validation Focus
Fragment-based discovery building block
Defined trans stereochemistry, balanced lipophilicity/polarity
Target engagement, library diversification
Diastereomer selectivity studies
Identical 2D descriptors, distinct 3D pharmacophore vs cis
Stereochemistry-dependent target binding
Tetrahydropyran SAR exploration
Orthogonal C2-phenyl and C3-carboxyl handles
Independent SAR at C2/C3, late-stage functionalization
Agrochemical/material science intermediate
Phenyl and carboxylic acid functional groups
Reactivity for ester/amide formation, pilot-scale availability
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